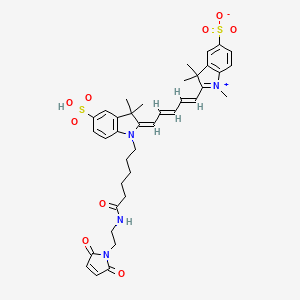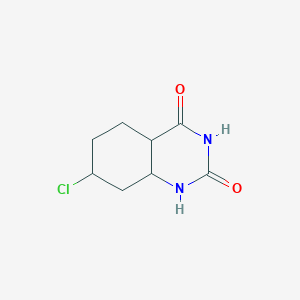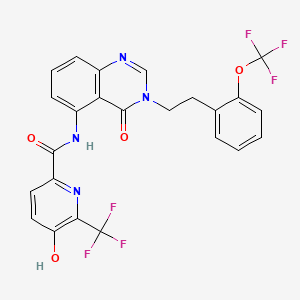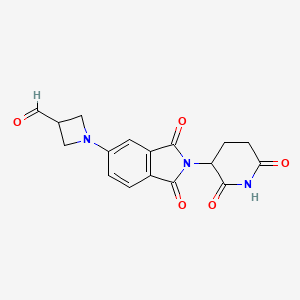
5-Bromopyrimidin-4(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrimidin-4(5H)-one: is a heterocyclic organic compound with the molecular formula C4H3BrN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The bromine atom is attached to the fifth position of the pyrimidine ring, and the compound also features a keto group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidin-4(5H)-one can be achieved through several methods. One common approach involves the bromination of pyrimidin-4(5H)-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrimidin-4(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki, Sonogashira, and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The keto group can be reduced to a hydroxyl group, or the compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidinones with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Hydroxypyrimidinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Bromopyrimidin-4(5H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials with specific properties .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies.
Medicine: The compound is explored for its potential therapeutic applications. It is investigated as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents. Its ability to interact with biological targets makes it a valuable candidate in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromopyrimidin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as thymidine phosphorylase, which is involved in nucleotide metabolism and is overexpressed in certain tumors. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
In other applications, the compound’s reactivity allows it to participate in various chemical pathways, forming stable complexes with metals or other organic molecules. These interactions can be exploited to develop new materials or catalysts with desired properties .
Comparison with Similar Compounds
5-Bromopyrimidine: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.
4-Amino-5-bromopyrimidine: Contains an amino group instead of a keto group, leading to different reactivity and applications.
5-Bromopyrimidine-2-carboxylic acid: Features a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness: 5-Bromopyrimidin-4(5H)-one is unique due to the presence of both a bromine atom and a keto group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. Its ability to undergo nucleophilic substitution, cross-coupling reactions, and other modifications makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C4H3BrN2O |
|---|---|
Molecular Weight |
174.98 g/mol |
IUPAC Name |
5-bromo-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H |
InChI Key |
XFJQGUGFGQSZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)



![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)




![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)



![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
